5-Iodo-2-nitrobenzaldehyde 5-Iodo-2-nitrobenzaldehyde
Brand Name: Vulcanchem
CAS No.: 105728-31-2
VCID: VC8202476
InChI: InChI=1S/C7H4INO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
SMILES: C1=CC(=C(C=C1I)C=O)[N+](=O)[O-]
Molecular Formula: C7H4INO3
Molecular Weight: 277.02 g/mol

5-Iodo-2-nitrobenzaldehyde

CAS No.: 105728-31-2

Cat. No.: VC8202476

Molecular Formula: C7H4INO3

Molecular Weight: 277.02 g/mol

* For research use only. Not for human or veterinary use.

5-Iodo-2-nitrobenzaldehyde - 105728-31-2

Specification

CAS No. 105728-31-2
Molecular Formula C7H4INO3
Molecular Weight 277.02 g/mol
IUPAC Name 5-iodo-2-nitrobenzaldehyde
Standard InChI InChI=1S/C7H4INO3/c8-6-1-2-7(9(11)12)5(3-6)4-10/h1-4H
Standard InChI Key PZVNMLVSJKHPKC-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1I)C=O)[N+](=O)[O-]
Canonical SMILES C1=CC(=C(C=C1I)C=O)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

5-Iodo-2-nitrobenzaldehyde features a benzene ring substituted with an aldehyde group at position 1, a nitro group at position 2, and an iodine atom at position 5 (Figure 1). The IUPAC name is 5-iodo-2-nitrobenzaldehyde, and its canonical SMILES string is C1=CC(=C(C=C1I)C=O)[N+](=O)[O-]\text{C1=CC(=C(C=C1I)C=O)[N+](=O)[O-]}. The iodine atom contributes to the compound’s polarizability, while the nitro and aldehyde groups confer electrophilic reactivity.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular formulaC7H4INO3\text{C}_7\text{H}_4\text{INO}_3
Molecular weight277.02 g/mol
Density2.2±0.1 g/cm³
Boiling point303.5±42.0 °C
Melting pointNot reported
LogP (Partition coefficient)3.80

The compound’s high density and boiling point reflect strong intermolecular interactions, including halogen bonding from the iodine substituent.

Synthesis and Industrial Production

Oxidative Synthesis via TEMPO/BAIB

A modern approach, detailed in patent CN101219955B, employs 2,2,6,6-tetramethylpiperidinooxy (TEMPO) and iodobenzene diacetate (BAIB) to oxidize 5-iodo-2-nitrobenzyl alcohol . This method offers milder conditions (room temperature) and higher yields (85–90%). The reaction mechanism involves TEMPO-mediated oxidation of the alcohol to the aldehyde, with BAIB serving as a stoichiometric oxidant (Figure 2) .

Table 2: Comparative Synthesis Methods

MethodYield (%)ConditionsScalability
Nitration60–700–5°C, strong acidsLaboratory-scale
TEMPO/BAIB oxidation85–90RT, dichloromethaneIndustrial-scale

The TEMPO/BAIB method is favored for its operational simplicity and compatibility with halogenated substrates .

Chemical Reactivity and Applications

Reduction of the Nitro Group

The nitro group undergoes reduction to an amine using catalysts like palladium on carbon (H2/Pd-C\text{H}_2/\text{Pd-C}) or sodium borohydride (NaBH4\text{NaBH}_4), yielding 5-iodo-2-aminobenzaldehyde. This intermediate is pivotal in synthesizing heterocyclic compounds, including quinazolines and benzimidazoles, which exhibit antimicrobial and anticancer activities.

Nucleophilic Substitution at the Iodo Position

The iodine atom participates in Ullmann-type coupling reactions with aryl boronic acids, enabling Suzuki-Miyaura cross-couplings to form biaryl structures. For example, reaction with phenylboronic acid in the presence of Pd(PPh3)4\text{Pd(PPh}_3\text{)}_4 produces 2-nitro-5-phenylbenzaldehyde, a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs).

Aldehyde Oxidation and Condensation

Oxidation of the aldehyde group with potassium permanganate (KMnO4\text{KMnO}_4) yields 5-iodo-2-nitrobenzoic acid, a building block for polyamide polymers. Conversely, condensation with amines forms Schiff bases, which are explored as corrosion inhibitors and antifungal agents.

Cell LineIC50(nM)\text{IC}_{50} \, (\text{nM})
K562 (Leukemia)9.5
HCT15 (Colon)2.37
MDA-MB-435 (Breast)50.64

Antibacterial Efficacy

The compound exhibits bacteriostatic effects against Staphylococcus aureus and Escherichia coli (MIC=64μg/mL\text{MIC} = 64 \, \mu\text{g/mL}), attributed to membrane disruption and thiol group alkylation.

Antioxidant Capacity

Radical scavenging assays (DPPH and ABTS) show moderate antioxidant activity (EC50=120μM\text{EC}_{50} = 120 \, \mu\text{M}), comparable to ascorbic acid.

Industrial and Research Applications

Pharmaceutical Intermediates

5-Iodo-2-nitrobenzaldehyde is a key precursor in synthesizing kinase inhibitors (e.g., imatinib analogs) and antitubercular agents. Its iodine moiety facilitates radioisotope labeling for positron emission tomography (PET) tracers.

Materials Science

The nitro and aldehyde groups enable covalent organic framework (COF) synthesis, with applications in gas storage and catalysis.

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